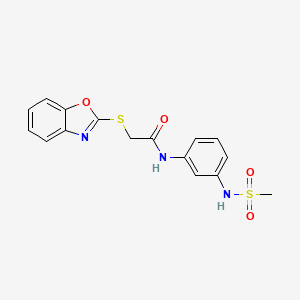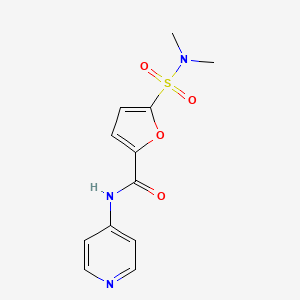![molecular formula C18H16FN3O2 B6577130 N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 1240314-92-4](/img/structure/B6577130.png)
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide (NFPEPC) is an organic compound that has been studied extensively in the field of medicinal chemistry. NFPEPC is a synthetic compound that has been used in a variety of research applications, including drug development, biochemistry and pharmacology. NFPEPC has many advantages over other compounds due to its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that this compound works by binding to specific receptors in the human body, which then triggers a cascade of biochemical and physiological processes. Additionally, this compound may interact with other molecules in the body, such as enzymes and proteins, to produce its desired effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects on the human body. Studies have shown that this compound can act as an agonist for certain receptors in the body, which can lead to a variety of effects. For example, this compound has been found to reduce inflammation, reduce pain, and reduce the risk of certain diseases. Additionally, this compound has been found to have neuroprotective and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. First, it is relatively easy to synthesize and is readily available. Second, it is stable and has a long shelf life. Third, it is non-toxic and has a low environmental impact. Additionally, this compound is relatively inexpensive compared to other compounds.
One of the main limitations of this compound is that it is not as potent as some other compounds. Additionally, this compound is not as specific as other compounds, which can lead to unwanted side effects. Finally, this compound is not as widely studied as other compounds, so there may be unknown risks associated with its use.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to identify new uses for this compound, such as in drug development. Finally, more research could be done to identify potential side effects and risks associated with its use.
Synthesemethoden
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the palladium-catalyzed cross-coupling reaction. This method involves the reaction of two organic compounds, 4-fluorophenol and 5-phenyl-1H-pyrazole-3-carboxamide, in the presence of a palladium catalyst. The reaction results in the formation of this compound. Other methods for synthesizing this compound include the Stille reaction, the Suzuki reaction, and the Sonogashira reaction.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide has been studied extensively in the field of medicinal chemistry. It has been used in a variety of research applications, including drug development, biochemistry and pharmacology. For example, this compound has been used to study the effects of various drugs on the human body, and to develop new drugs with improved efficacy. Additionally, this compound has been used to study the biochemical and physiological effects of various drugs on the human body.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-14-6-8-15(9-7-14)24-11-10-20-18(23)17-12-16(21-22-17)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJGQWRQBKVPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)


![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)

![[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6577093.png)
![1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577094.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577100.png)
![2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide](/img/structure/B6577119.png)
![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6577129.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6577138.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)